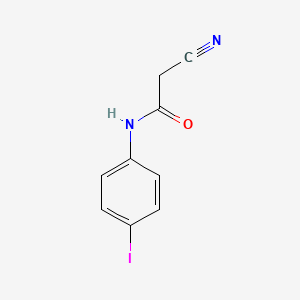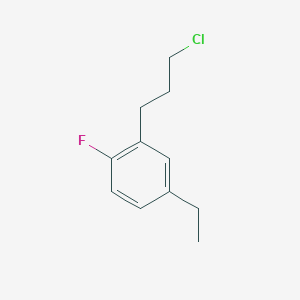
1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene can be achieved through several methods. One common approach involves the alkylation of 5-ethyl-2-fluorobenzene with 1-bromo-3-chloropropane in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The fluorine atom can be replaced with hydrogen through reduction reactions using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 1-(3-azidopropyl)-5-ethyl-2-fluorobenzene or 1-(3-mercaptopropyl)-5-ethyl-2-fluorobenzene.
Oxidation: Formation of 5-ethyl-2-fluorobenzoic acid or 5-ethyl-2-fluorobenzaldehyde.
Reduction: Formation of 1-(3-propyl)-5-ethyl-2-fluorobenzene.
Scientific Research Applications
1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, while the 3-chloropropyl group can facilitate covalent bonding with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but contains additional methoxy groups and a pyrylium ring.
1-(3-Chlorophenyl)piperazine: Contains a piperazine ring instead of a benzene ring.
3-Chloropropylsilanetriol: Contains a silanetriol group instead of a benzene ring.
Uniqueness
1-(3-Chloropropyl)-5-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the 3-chloropropyl group provides a site for further functionalization. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14ClF |
|---|---|
Molecular Weight |
200.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ZCMOLRUWMPCHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


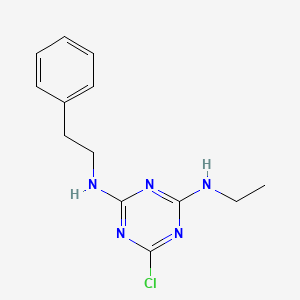
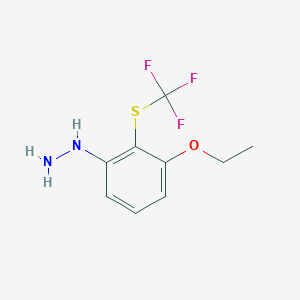

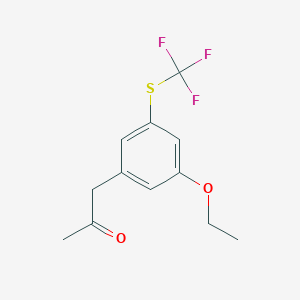
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
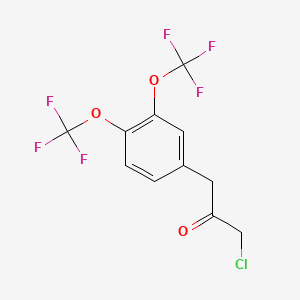
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
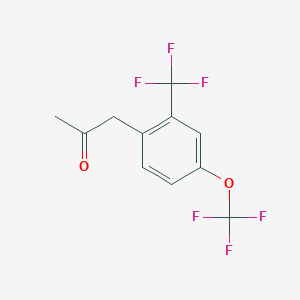
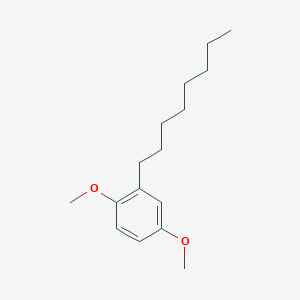
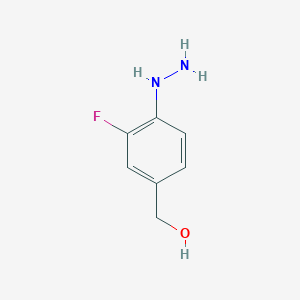
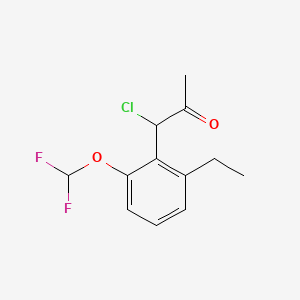
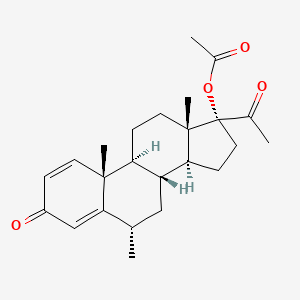
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
